Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate is a chemical compound with a complex structure that includes an ester group, an aromatic ring, and a thiourea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 3-methylbutyl isothiocyanate in the presence of a suitable base. The reaction proceeds through the formation of a thiourea intermediate, which is then esterified with ethanol to yield the final product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The aromatic ring and ester group also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(3-morpholinopropyl)carbamothioyl]amino}benzoate
- Ethyl 4-{[(3-methylbutanoyl)amino]carbothioyl}amino}benzoate
Uniqueness
Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H22N2O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
ethyl 4-(3-methylbutylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C15H22N2O2S/c1-4-19-14(18)12-5-7-13(8-6-12)17-15(20)16-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H2,16,17,20) |
InChI Key |
WWULNRJGDLFLOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.